4-Chloro-2-formylphenyl acetate
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Overview
Description
4-Chloro-2-formylphenyl acetate is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group at the 4-position and an acetoxy group at the 2-position. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-formylphenyl acetate can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by esterification. The general steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the chloro group.
Esterification: The resulting intermediate is then esterified with acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-formylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, base catalysts
Major Products Formed:
Oxidation: 4-Chloro-2-carboxyphenyl acetate
Reduction: 4-Chloro-2-hydroxyphenyl acetate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-formylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-formylphenyl acetate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the chloro group can participate in electrophilic substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chloro and acetoxy groups, which activate the benzene ring towards further chemical transformations .
Comparison with Similar Compounds
- 4-Chloro-2-methylphenyl acetate
- 4-Chloro-2-hydroxyphenyl acetate
- 4-Chloro-2-nitrophenyl acetate
Comparison: 4-Chloro-2-formylphenyl acetate is unique due to the presence of both a formyl and an acetoxy group on the benzene ring. This combination of functional groups provides distinct reactivity patterns compared to similar compounds, making it a valuable intermediate in organic synthesis and various chemical reactions .
Properties
CAS No. |
60315-73-3 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(4-chloro-2-formylphenyl) acetate |
InChI |
InChI=1S/C9H7ClO3/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 |
InChI Key |
KXWQJKOWGGPRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
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